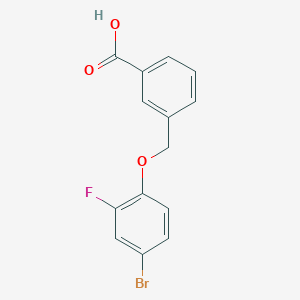
3-(4-Bromo-2-fluoro-phenoxymethyl)-benzoic acid
Übersicht
Beschreibung
The compounds I found are “3-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester” and "3-(4-Bromo-2-fluoro-phenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester" . These are organic compounds that contain bromine and fluorine atoms, and they have molecular weights of 388.2718232 and 374.2452432 respectively .
Molecular Structure Analysis
The molecular formulas for the two compounds are C17H23BrFNO3 and C16H21BrFNO3 . This indicates that they are structurally similar, with the difference likely being in the arrangement of the atoms and the presence of the piperidine or pyrrolidine ring.Wissenschaftliche Forschungsanwendungen
Transformation of Phenolic Compounds
Research on anaerobic consortia has shown the capability to transform phenolic compounds into meta-substituted benzoic acids through processes like carboxylation and dehydroxylation. This process is significant for understanding the biotransformation of phenolic compounds in environments where methanogenic microorganisms are present, offering insights into natural and engineered systems for waste treatment and bioremediation (Bisaillon et al., 1993).
Development of Fluorescence Probes
Fluorinated phenolic compounds have been utilized in the development of novel fluorescence probes. These probes are designed for the selective detection of reactive oxygen species (ROS), which play critical roles in biological and chemical applications. The specificity and sensitivity of these probes enable detailed studies of oxidative stress and ROS-mediated processes in live cells and various chemical environments (Setsukinai et al., 2003).
Study of Aromatic Metabolites
In the context of microbial degradation pathways, fluorinated analogues of phenolic compounds have been used to elucidate the mechanisms of aromatic compound transformation. These studies help in understanding the microbial degradation of pollutants, contributing to environmental science and engineering applications related to pollution remediation (Londry & Fedorak, 1993).
Crystallographic Studies and Chemical Reactivity
Crystallographic studies of benzoic acid derivatives, including those with fluorine and bromine substitutions, offer insights into their molecular structures, electronic properties, and potential applications in materials science. These studies facilitate the design of new materials with specific physical, chemical, and optical properties (Pramanik et al., 2019).
Eigenschaften
IUPAC Name |
3-[(4-bromo-2-fluorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-11-4-5-13(12(16)7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLJWPCVXYXJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluoro-phenoxymethyl)-benzoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[(2-methylphenyl)amino]acetamide](/img/structure/B1462153.png)


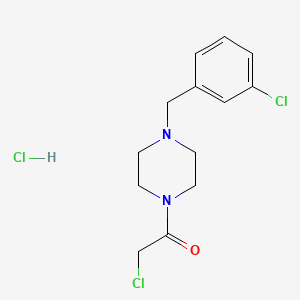
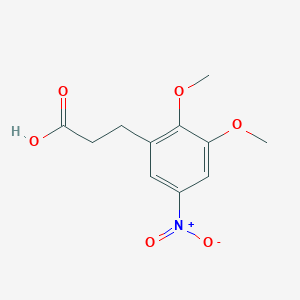
![N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B1462162.png)
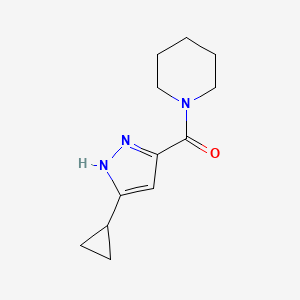
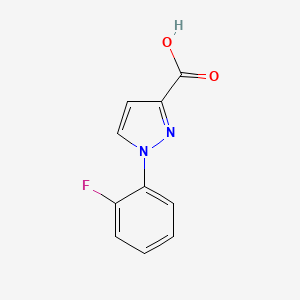
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1462165.png)
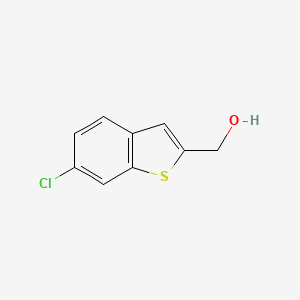
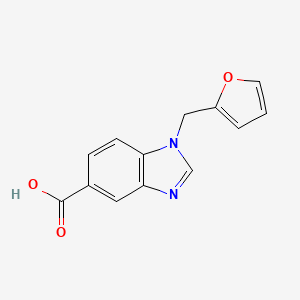

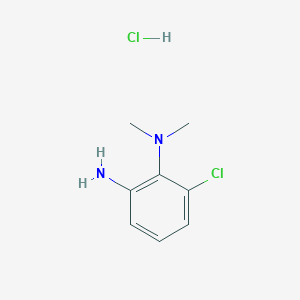
![N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide](/img/structure/B1462175.png)